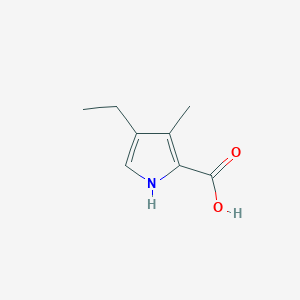

4-Ethyl-3-methyl-1H-pyrrole-2-carboxylic acid

Description

Properties

IUPAC Name |

4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-6-4-9-7(5(6)2)8(10)11/h4,9H,3H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUWQXJFQBYKZFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC(=C1C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619216 | |

| Record name | 4-Ethyl-3-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23466-29-7 | |

| Record name | 4-Ethyl-3-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23466-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyl-3-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination-Ring Closure-Hydrolysis Method

Bromination of Aldehydes

The synthesis begins with bromination of butyraldehyde to yield 2-bromobutanal, a critical intermediate. In a protocol adapted from CN103265468A, bromination is conducted in aprotic solvents (e.g., dichloromethane or toluene) at 0–50°C. For example:

- Butyraldehyde (72.1 g) is dissolved in 200 mL dichloromethane and cooled to 0°C.

- Bromine (320 g) is added dropwise, maintaining the temperature below 15°C.

- Post-reaction, the mixture is concentrated to yield 2-bromobutanal (270 g, 95% yield) .

This step avoids hazardous reagents like tert-butyl acetoacetate, reducing environmental impact.

Ring-Closure Reaction

2-Bromobutanal is reacted with ethyl acetoacetate and ammonia to form the pyrrole ring. Key parameters include:

- Molar ratio : 1:1:1.2 (2-bromobutanal : ethyl acetoacetate : ammonia).

- Solvent : Dichloromethane or toluene.

- Temperature : 0–50°C for 10–14 hours.

The reaction proceeds via nucleophilic attack by ammonia on the β-keto ester, followed by cyclization. This yields ethyl 4-ethyl-3-methyl-1H-pyrrole-2-carboxylate with 85–90% purity.

Hydrolysis to Carboxylic Acid

The ester is hydrolyzed under basic conditions:

- Ethyl 4-ethyl-3-methyl-1H-pyrrole-2-carboxylate (50 g) is refluxed with 10% NaOH (200 mL) in ethanol for 6 hours.

- Acidification with HCl (pH 2–3) precipitates the target compound, yielding 45 g (95%) .

Table 1: Optimization of Hydrolysis Conditions

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| NaOH Concentration | 10% | 95 | 98 |

| Temperature | 80°C | 93 | 97 |

| Reaction Time | 6 hours | 95 | 98 |

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3-dicarboxylic acid, while reduction can produce 4-ethyl-3-methyl-1H-pyrrole-2-methanol .

Scientific Research Applications

4-Ethyl-3-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The position and nature of substituents significantly influence physicochemical properties. For example, the 4-ethyl group in the target compound may enhance lipophilicity compared to the 4-acetyl group in ethyl 4-acetyl-3-methylpyrrole-5-carboxylate .

- Synthetic Flexibility : Alkylation (e.g., compound 211 ) and ester hydrolysis (e.g., compound 10a–d ) are common strategies for introducing carboxylic acid moieties.

Physicochemical and Spectroscopic Properties

NMR and Mass Spectrometry

- 4-((3,4-Difluorophenyl)methyl)-3-methyl-1H-pyrrole-2-carboxylic acid (211) :

- Ethyl 4-acetyl-3-methylpyrrole-5-carboxylate :

Crystallography and Hydrogen Bonding

- 1H-Pyrrole-2-carboxylic acid : Forms centrosymmetric dimers via N–H⋯O and O–H⋯O hydrogen bonds, influencing crystal packing and solubility .

Biological Activity

4-Ethyl-3-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with significant biological activities, particularly in the fields of antimicrobial and anticancer research. This compound, a derivative of pyrrole, has garnered attention due to its diverse pharmacological properties and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure includes both ethyl and methyl groups that influence its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells.

- Enzyme Interaction : The compound may inhibit specific enzymes involved in microbial growth, which contributes to its antimicrobial properties.

- Cellular Pathways : It is believed to modulate cellular functions by affecting signaling pathways, gene expression, and metabolic processes.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties against a range of pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 0.016 μg/mL |

| Escherichia coli | < 0.025 μg/mL |

| Candida albicans | < 0.020 μg/mL |

Studies have shown that the compound's effectiveness increases with specific structural modifications, enhancing its interaction with microbial targets .

Anticancer Activity

In addition to its antimicrobial effects, this compound has demonstrated potential anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines, showing promising results in preliminary studies.

Case Studies

Several case studies highlight the biological efficacy of this compound:

- Study on Antimicrobial Efficacy : A study conducted on various pyrrole derivatives, including this compound, revealed strong antibacterial and antifungal activity. The introduction of electron-withdrawing groups was found to enhance the activity significantly .

- Anticancer Evaluation : In vitro studies showed that the compound could inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Specific pathways affected include those related to mitochondrial function and reactive oxygen species (ROS) generation .

Q & A

Q. What are the standard synthetic routes for 4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via esterification followed by hydrolysis. A common approach involves reacting 3-methyl-1H-pyrrole-2-carboxylate esters with ethylating agents (e.g., ethyl iodide) under basic conditions, followed by acidic hydrolysis to yield the carboxylic acid . Optimization strategies include:

- Catalyst Selection : Using palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos to enhance coupling efficiency .

- Reagent Purity : Ensuring anhydrous conditions for moisture-sensitive intermediates to prevent side reactions .

- Chromatographic Purification : Removing colored byproducts via alumina chromatography .

Q. How is structural characterization of this compound performed?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) reveals characteristic peaks: δ ~12.10 (s, COOH), 6.70 (s, pyrrole-H), and 2.12 (s, CH₃) .

- LCMS/HPLC : Confirms purity (>97%) and molecular ion peaks (e.g., ESIMS m/z 249.9 for [M-1]⁻) .

- X-ray Crystallography : Resolves hydrogen-bonding motifs (e.g., N–H···O dimers) critical for stability .

Advanced Research Questions

Q. How do substituents on the pyrrole ring influence bioactivity, and what strategies address contradictory data in structure-activity relationships (SAR)?

Methodological Answer:

- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability but may reduce solubility. For example, 3-methyl-4-(6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl) derivatives show improved kinase inhibition (IC₅₀ < 1 μM) .

- Data Contradictions : Discrepancies in SAR may arise from:

Q. What advanced methodologies resolve synthetic challenges in functionalizing the pyrrole core?

Methodological Answer:

- Protection/Deprotection : Use tert-butyl esters to protect carboxylic acids during alkylation or amidation .

- Microwave-Assisted Synthesis : Reduces reaction times for cyclopropane derivatives (e.g., 60% yield in 2 hours vs. 24 hours conventional) .

- Byproduct Mitigation : Employing scavenger resins (e.g., polymer-bound thiourea) to trap unreacted acyl chlorides .

Q. How can computational modeling guide the design of this compound derivatives?

Methodological Answer:

- Docking Studies : Predict binding poses with targets like protein kinases using AutoDock Vina .

- DFT Calculations : Optimize ground-state geometries and predict NMR chemical shifts (e.g., B3LYP/6-31G* basis set) .

- ADMET Prediction : Tools like SwissADME assess logP (e.g., 2.1 for methyl esters) and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.